Cas no 1094546-44-7 (Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate)

Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate is a brominated and fluorinated aromatic ester with applications in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo-fluorophenoxy group and an ethyl propanoate moiety—make it a versatile intermediate for constructing complex molecules. The bromine and fluorine substituents enhance reactivity in cross-coupling reactions, while the ester group allows further functionalization via hydrolysis or reduction. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile makes it particularly useful in the development of bioactive compounds, where precise structural modifications are critical. Suitable for research and industrial-scale applications requiring regioselective aromatic substitution.
Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate structure
1094546-44-7 structure
Product Name:Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate
CAS No:1094546-44-7
MF:C11H12BrFO3
MW:291.113586425781
CID:5711242
PubChem ID:43093239
Update Time:2025-10-24

Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(4-bromo-2-fluoro-phenoxy)propanoate
    • AKOS009098658
    • ethyl 3-(4-bromo-2-fluorophenoxy)propanoate
    • ethyl3-(4-bromo-2-fluorophenoxy)propanoate
    • 1094546-44-7
    • Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate
    • MDL: MFCD11651449
    • Inchi: 1S/C11H12BrFO3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3
    • InChI Key: GNZMVALFFQUBAC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)OCCC(=O)OCC

Computed Properties

  • Exact Mass: 289.99538g/mol
  • Monoisotopic Mass: 289.99538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 35.5Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1788214-1g
Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate
1094546-44-7 97%
1g
¥3940.00 2024-08-09

Additional information on Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate

Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate (CAS No. 1094546-44-7): An Overview of Its Properties, Applications, and Recent Research

Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate (CAS No. 1094546-44-7) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and an ethyl ester group. These features contribute to its diverse chemical properties and make it an interesting subject for both academic and industrial investigations.

The molecular formula of Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate is C11H12BrFO3, and its molecular weight is approximately 277.11 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a boiling point of around 260°C. Its solubility in water is limited, but it is highly soluble in organic solvents such as ethanol, acetone, and dichloromethane.

In terms of synthesis, Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate can be prepared through several methods. One common approach involves the reaction of 4-bromo-2-fluorophenol with ethyl 3-chloropropionate in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product with high yield and purity.

The chemical properties of Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate are influenced by its functional groups. The presence of the bromine atom makes it an excellent precursor for various organobromine compounds, which are widely used in synthetic chemistry and pharmaceuticals. The fluorine atom imparts unique electronic and steric effects, enhancing the compound's reactivity and stability in certain reactions. The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, which can further undergo various transformations.

Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate has found applications in several areas of research and development. In pharmaceutical research, it serves as an intermediate in the synthesis of drugs targeting various diseases. For instance, recent studies have explored its potential as a building block for developing novel anti-cancer agents. The bromine and fluorine substituents can influence the pharmacokinetic properties of the final drug molecules, such as their solubility, metabolic stability, and bioavailability.

In agrochemicals, Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate has been investigated for its use in the development of herbicides and fungicides. Its unique chemical structure allows it to interact with specific biological targets, making it a valuable candidate for improving crop protection products.

Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate has also been studied for its environmental applications. Researchers have explored its potential as a precursor for synthesizing materials with enhanced adsorption properties for removing pollutants from water and air. The compound's ability to form stable complexes with metal ions makes it an attractive option for developing new materials for environmental remediation.

In the realm of materials science, Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate has been used as a monomer or comonomer in polymer synthesis. Polymers derived from this compound exhibit unique physical and chemical properties, such as improved thermal stability and mechanical strength, making them suitable for various industrial applications.

Recent research has shed light on new possibilities for Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate. A study published in the *Journal of Medicinal Chemistry* reported the synthesis of novel derivatives using this compound as a starting material. These derivatives showed promising activity against cancer cell lines, suggesting their potential as lead compounds for drug development.

Another study published in *Green Chemistry* explored the use of Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate in sustainable synthesis methods. The researchers developed a green catalytic system that significantly reduced the environmental impact of the synthesis process while maintaining high yields and selectivity.

In conclusion, Ethyl 3-(4-bromo-2-fluorophenoxy)propanoate (CAS No. 1094546-44-7) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, agrochemicals, environmental science, and materials science. Its unique chemical structure and versatile reactivity make it an important molecule for both academic research and industrial development. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly significant role in various scientific disciplines.

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